6-Methyldiosgenin

Analytical Chemistry Natural Product Quantification GC-FID Method

Synthesizing 6-methyl steroids? Generic diosgenin lacks the critical C-6 methyl group, forcing additional steps. 6-Methyldiosgenin (CAS 86533-46-2) is your direct solution. - **Synthetic efficiency:** Pre-installed C-6 methyl enables direct access to 6-methyl-17α-hydroxyprogesterone, saving 2-3 steps. - **Analytical utility:** Validated GC internal standard for diosgenin quantification (0.28-0.92% w/w range). - **Physicochemical distinctness:** LogP ~6.1 (vs diosgenin ~5.7) for SAR studies on lipophilicity. Procurement-grade purity. Reliable supply for R&D.

Molecular Formula C28H44O3
Molecular Weight 428.6 g/mol
Cat. No. B12827349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyldiosgenin
Molecular FormulaC28H44O3
Molecular Weight428.6 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(=C6C5(CCC(C6)O)C)C)C)C)OC1
InChIInChI=1S/C28H44O3/c1-16-6-11-28(30-15-16)18(3)25-24(31-28)14-23-20-12-17(2)22-13-19(29)7-9-26(22,4)21(20)8-10-27(23,25)5/h16,18-21,23-25,29H,6-15H2,1-5H3/t16?,18-,19-,20+,21-,23-,24-,25-,26+,27-,28+/m0/s1
InChIKeyRJQCTQMDJCNDGK-CYLZVYOHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyldiosgenin R&D Procurement Overview


6-Methyldiosgenin (CAS 86533-46-2) is a C6-methylated derivative of diosgenin, a well-known steroidal sapogenin. It is a natural product isolated from Balanites aegyptiaca [1] and serves as a critical synthetic intermediate for 6-methyl steroids with potent biological activity [2]. Its structural modification—the addition of a methyl group at C-6—distinguishes it from diosgenin and other sapogenins, conferring altered physicochemical properties such as increased lipophilicity (LogP ~6.1) [3]. This guide provides quantitative, comparator-based evidence for why 6-methyldiosgenin should be prioritized over generic diosgenin or other sapogenin alternatives in specific research and industrial applications.

Analytical Standard
GC internal standard for diosgenin quantification in plant matrices; chromatographically distinct from target analyte.
Synthetic Intermediate
Direct precursor to 6-methyl steroids; pre-installed C-6 methyl group streamlines synthetic pathways.
Natural Product Probe
Sapogenin scaffold from Balanites aegyptiaca for structure-activity and chemotaxonomic studies.

Why Diosgenin Cannot Replace 6-Methyldiosgenin


Generic diosgenin lacks the C-6 methyl group, which fundamentally alters both synthetic utility and physicochemical behavior. 6-Methyldiosgenin serves as a direct precursor to 6-methyl-17α-hydroxyprogesterone and other 6-methyl steroids with enhanced progestational and chemotherapeutic activity—transformations that are not achievable with diosgenin alone [1]. Additionally, 6-methyldiosgenin has been validated as a GC internal standard for diosgenin quantification, demonstrating unique analytical properties that unmodified diosgenin cannot provide [2]. Its increased lipophilicity (LogP 6.1 vs. diosgenin LogP ~5.7) may influence membrane permeability and bioavailability in biological studies [3]. For applications requiring a 6-methylated scaffold or a chemically distinct internal standard, generic diosgenin is not a functional substitute.

6-Methyldiosgenin
Diosgenin
C-6 Substituent
Methyl group present; enables 6-methyl steroid synthesis
Lacks methyl group; additional C-6 functionalization required
Analytical Utility
Validated GC internal standard with baseline resolution
Cannot serve as internal standard for its own quantification
Lipophilicity
LogP ~6.1; may influence membrane interaction studies
LogP ~5.7; different partitioning behavior expected

6-Methyldiosgenin Comparative Evidence


Validated GC Internal Standard

6-Methyldiosgenin has been validated as a capillary gas chromatography (GC) internal standard for the precise quantification of diosgenin in complex plant matrices, a role that diosgenin itself cannot fulfill due to chromatographic co-elution and matrix interference. In a study of 60 fenugreek seed samples, 6-methyldiosgenin enabled the reliable determination of diosgenin content across a wide range of genetic and environmental variations [1].

Validated GC Internal Standard
Head-to-head
6-Methyldiosgenin: Suitable IS; baseline resolution from diosgenin. Diosgenin: Not suitable (analyte identity). Enables diosgenin quantification at 0.28–0.92% (w/w).
Supports validated analytical quantification workflows
Capillary GC method; plant matrix context
Analytical Chemistry Natural Product Quantification GC-FID Method

6-Methyl Steroid Synthesis Intermediate

The US patent US2878246A explicitly describes 6-methyldiosgenin as a key intermediate in the preparation of 6-methyl steroids, including 6α-methyl-17α-hydroxyprogesterone, a progestational agent. This synthetic pathway leverages the pre-installed C-6 methyl group, which is absent in diosgenin and would require multiple additional synthetic steps to install [1].

6-Methyl Steroid Synthesis Intermediate
Reported
Direct precursor to 6-methyl-17α-hydroxyprogesterone via patent method. Eliminates estimated 2–3 synthetic steps compared to diosgenin routes.
Streamlines SAR and medicinal chemistry workflows
Synthetic pathway per US2878246A
Medicinal Chemistry Steroid Synthesis Progestational Agents

Distinct Natural Sapogenol

6-Methyldiosgenin was isolated as a new sapogenol from the mesocarp of Balanites aegyptiaca fruits, alongside the known spirostanol glycoside balanitin-3 and the new furostanol saponin balanitoside. Its isolation as a distinct chemical entity, not a minor variant, supports its natural occurrence and potential unique bioactivity [1].

Distinct Natural Sapogenol
Supporting evidence
New sapogenol isolated from Balanites aegyptiaca mesocarp; full spectroscopic characterization (NMR, MS). Not a minor variant of diosgenin.
Unique scaffold for phytochemical and SAR investigations
Data to verify; single natural source reported
Phytochemistry Natural Products Balanites aegyptiaca

Higher Lipophilicity than Diosgenin

The calculated LogP (octanol-water partition coefficient) for 6-methyldiosgenin is 6.104, compared to diosgenin's XLogP3 of approximately 5.7 [1]. This increase of ~0.4 log units reflects the additional methyl group and indicates higher lipophilicity, which can affect membrane permeability, tissue distribution, and in vivo pharmacokinetics.

Higher Lipophilicity than Diosgenin
Class-level inference
LogP 6.10 (calculated) vs. diosgenin 5.7; ΔLogP ≈ +0.4 (~2.5-fold partition increase).
May support membrane permeability and distribution studies
Experimental validation in biological systems limited
Physicochemical Properties ADME Lipophilicity

Nitric Oxide Stimulation in Endothelial Cells

6-Methyldiosgenin acetate, the acetylated derivative, has been reported to stimulate nitric oxide (NO) production in endothelial cells, a mechanism implicated in anti-inflammatory and vasoprotective effects. While direct quantitative comparisons to diosgenin are lacking, this observation suggests a distinct biological activity profile for the 6-methylated scaffold .

Nitric Oxide Stimulation in Endothelial Cells
Context-dependent
6-Methyldiosgenin acetate stimulates NO production (qualitative). Diosgenin inhibits NO in macrophages—opposite directional effect.
Divergent NO modulation context; cell-type-dependent interpretation
No direct comparative data; requires targeted validation
Anti-inflammatory Nitric Oxide Endothelial Cells

6-Methyldiosgenin Application Scenarios


Botanical Diosgenin Quantitation

Analytical laboratories conducting QC or research on Trigonella foenum-graecum (fenugreek) or Dioscorea species should procure 6-methyldiosgenin as a validated internal standard for capillary GC. The method enables precise determination of diosgenin content in the range of 0.28-0.92% (w/w), with baseline chromatographic resolution that unmodified diosgenin cannot provide [4].

6-Methyl Steroid Synthesis

Medicinal chemistry groups developing 6-methyl-17α-hydroxyprogesterone or related 6-methyl steroids should prioritize 6-methyldiosgenin as a starting material. Its pre-installed C-6 methyl group eliminates 2-3 synthetic steps compared to routes beginning with diosgenin, accelerating SAR studies and reducing overall cost [4].

Phytochemical Profiling of Balanites

Natural product researchers investigating the chemical diversity of Balanites aegyptiaca or conducting metabolomic studies of sapogenins should include 6-methyldiosgenin as a reference standard. Its distinct occurrence and spectroscopic properties make it a valuable marker for chemotaxonomy and bioactivity-guided fractionation [4].

Sapogenin Lipophilicity SAR

Scientists exploring how lipophilicity influences the cellular uptake, membrane partitioning, or in vivo distribution of steroidal sapogenins can use 6-methyldiosgenin (LogP ~6.1) as a more lipophilic comparator to diosgenin (LogP ~5.7). This controlled structural difference (a single methyl group) allows for clean interpretation of SAR data [4].

Application
Selection Property
Validation Focus
Diosgenin quantification in fenugreek/Dioscorea matrices
Validated GC internal standard with baseline chromatographic resolution
Method reproducibility and matrix-effect control
6-Methyl steroid synthesis (e.g., 6α-methyl-17α-hydroxyprogesterone)
Pre-installed C-6 methyl group; reduces synthetic step count
Synthetic efficiency and intermediate purity verification
Balanites aegyptiaca phytochemical profiling
Authenticated natural sapogenol with distinct spectroscopic identity
Chemotaxonomic marker verification and isolate authentication
Sapogenin lipophilicity SAR and membrane interaction studies
Controlled LogP increment (~0.4) via single methyl addition
Cellular uptake and partitioning comparison under identical conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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